2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic Acid
Description
Overview of Phenoxyacetic Acid Derivatives in Chemical Biology and Organic Synthesis
Phenoxyacetic acid and its derivatives are a class of organic compounds characterized by an O-phenyl derivative of glycolic acid. This structural framework is a cornerstone in the development of a wide array of commercially significant chemicals. In the realm of agriculture, they are famously known as phenoxy herbicides, which mimic the natural plant growth hormone indole (B1671886) acetic acid.
Beyond their agricultural use, phenoxyacetic acid derivatives are of profound interest in medicinal chemistry and chemical biology. The phenoxyacetic acid moiety is a key structural component in numerous pharmaceutical agents with diverse therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and antihypertensive drugs. For instance, certain derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.govresearchgate.net The versatility of this scaffold allows for extensive chemical modifications, leading to the synthesis of compounds with a broad spectrum of biological activities. researchgate.net Researchers have successfully synthesized and evaluated various derivatives for their cytotoxic effects against cancer cell lines, highlighting their potential in oncology. mdpi.com The core structure is valued for being relatively straightforward to synthesize, making it an attractive platform for developing new medicinal agents.
Structural Significance of the 1,3-Dithiolane (B1216140) Moiety in Organic Chemistry
The 1,3-dithiolane is a five-membered organosulfur heterocycle. wikipedia.orgchemicalbook.com Its primary and most significant role in organic chemistry is as a protecting group for carbonyl compounds, specifically aldehydes and ketones. organic-chemistry.org This function is achieved by reacting the carbonyl compound with 1,2-ethanedithiol (B43112), typically in the presence of a Lewis or Brønsted acid catalyst, to form a stable dithioacetal. organic-chemistry.org
The resulting 1,3-dithiolane ring is exceptionally stable and resistant to a wide range of reaction conditions, including acidic and alkaline hydrolysis and attack by many nucleophiles. wikipedia.orgchemicalbook.com This stability allows chemists to perform various chemical transformations on other parts of a complex molecule without affecting the protected carbonyl group. wikipedia.org Once the desired modifications are complete, the dithiolane group can be removed, regenerating the original carbonyl functional group. organic-chemistry.org
Beyond its protective role, the 1,3-dithiolane ring exhibits unique reactivity. The carbon atom situated between the two sulfur atoms (the C-2 position) can be deprotonated by strong bases. wikipedia.org However, unlike their six-membered 1,3-dithiane (B146892) counterparts which form stable carbanions useful as acyl anion equivalents, 2-lithio-1,3-dithiolanes are prone to undergo ring fragmentation, yielding a dithiocarboxylate and ethylene (B1197577) gas. wikipedia.orgacs.org This fragmentation pathway has been harnessed as an effective method for the synthesis of dithioesters. acs.org
Contextualization of 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic Acid as a Research Target
The compound this compound emerges as a specific research target at the intersection of the two chemical domains previously discussed. It is a molecule that strategically incorporates the biologically relevant phenoxyacetic acid core with the synthetically versatile 1,3-dithiolane protecting group. The dithiolane moiety in this structure serves as a protected form of a formyl group (an aldehyde) at the para-position of the phenoxy ring.
The physical and chemical properties of this compound are defined by this hybrid structure. While extensive literature on this specific molecule is not widely available, its fundamental properties can be predicted and are cataloged in chemical databases. uni.luscbt.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃S₂ |
| Molecular Weight | 256.34 g/mol |
| Monoisotopic Mass | 256.0228 Da |
| InChIKey | LQUMXSSIHJIHOE-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(S1)C2=CC=C(C=C2)OCC(=O)O |
| XlogP (predicted) | 2.5 |
Data sourced from PubChem. uni.lu
This compound can be viewed as a derivative of 4-formylphenoxyacetic acid, where the reactive aldehyde is masked. This protection allows for selective chemistry to be performed on the carboxylic acid group without interference from the aldehyde.
Rationale for Academic Investigation into Novel Dithiolane-Substituted Phenoxyacetic Acids
The academic pursuit of novel dithiolane-substituted phenoxyacetic acids like this compound is driven by several key rationales rooted in both organic synthesis and medicinal chemistry.
Firstly, these compounds are valuable synthetic intermediates. The presence of two distinct functional groups—a carboxylic acid and a protected aldehyde—at different positions on the aromatic scaffold provides a platform for sequential and site-selective modifications. The carboxylic acid can be converted into esters, amides, or other derivatives. Subsequently, the deprotection of the dithiolane would unveil the aldehyde, which can then participate in a host of further reactions, such as Wittig reactions, reductive aminations, or oxidations, to build more complex molecular structures.
Secondly, from a medicinal chemistry perspective, the combination of a known bioactive scaffold (phenoxyacetic acid) with a protected functional group offers a strategy for creating prodrugs or novel drug candidates. The dithiolane-protected aldehyde could be designed to be cleaved under specific biological conditions, releasing an active molecule. Furthermore, the introduction of the sulfur-containing dithiolane ring can alter the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles. The synthesis of new aromatic derivatives containing the 1,3-dithiolane moiety for studies as ligands highlights the interest in creating novel compounds with these functional groups for potential applications in coordination chemistry or materials science. chemrxiv.orgchemrxiv.org The exploration of such hybrid molecules is a logical step in the broader search for novel compounds with unique biological activities or synthetic utility. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S2/c12-10(13)7-14-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUMXSSIHJIHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258918 | |
| Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852218-15-6 | |
| Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852218-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic acid | |
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Synthetic Methodologies and Chemical Transformations of 2 4 1,3 Dithiolan 2 Yl Phenoxy Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections for 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic Acid
Retrosynthetic analysis is the process of mentally deconstructing a target molecule to identify potential starting materials. amazonaws.com For this compound, two primary disconnections are logical: the ether linkage of the phenoxyacetic acid moiety and the carbon-sulfur bonds of the dithiolane ring.
Disconnection of the Ether Bond: This disconnection, following the principles of the Williamson ether synthesis, leads to two synthons: a 4-(1,3-dithiolan-2-yl)phenoxide anion and a haloacetic acid synthon (e.g., ⁺CH₂COOH). The corresponding chemical equivalents are 4-(1,3-dithiolan-2-yl)phenol (B1585410) and a haloacetic acid like chloroacetic acid. amazonaws.com
Disconnection of the Dithiolane Ring: The 1,3-dithiolane (B1216140) is a thioacetal, typically formed from an aldehyde and a dithiol. This disconnection points to 4-formylphenoxyacetic acid and 1,2-ethanedithiol (B43112) as precursors.
These disconnections suggest two primary synthetic strategies:
Route A: Begin with a protected aldehyde, such as 4-hydroxybenzaldehyde (B117250). First, form the 1,3-dithiolane ring to yield 4-(1,3-dithiolan-2-yl)phenol. Subsequently, perform a Williamson ether synthesis to attach the acetic acid side chain.
Route B: Start with 4-hydroxybenzaldehyde. First, execute the Williamson ether synthesis to create the phenoxyacetic acid core, yielding 4-formylphenoxyacetic acid. In the final step, introduce the 1,3-dithiolane ring by reacting the aldehyde with 1,2-ethanedithiol.
The choice between these routes depends on factors like the stability of intermediates and the potential for competing side reactions.
Established Synthetic Routes to the Phenoxyacetic Acid Core
The formation of the phenoxyacetic acid core is most commonly achieved via the Williamson ether synthesis. gold-chemistry.org This method is a robust and widely used SN2 reaction for preparing ethers from an alkoxide and an alkyl halide. gold-chemistry.orgwikimedia.org
The general procedure involves the reaction of a phenol (B47542) with a haloacetic acid, typically chloroacetic acid, in the presence of a base. gordon.educhemicalbook.com
Deprotonation: A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. gordon.edumiracosta.edu
Nucleophilic Substitution: The phenoxide ion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.
Acidification: The reaction mixture is then acidified to protonate the carboxylate, yielding the final phenoxyacetic acid product, which often precipitates from the aqueous solution. gordon.educhemicalbook.com
The reaction is typically heated in an aqueous or mixed aqueous/alcoholic solvent to ensure the dissolution of reactants and to increase the reaction rate. gordon.educhemicalbook.com
| Parameter | Condition | Purpose | Reference |
| Reactants | Phenol, Chloroacetic Acid | Formation of the ether linkage | gordon.edu |
| Base | NaOH, KOH | Deprotonation of phenol to form phenoxide | gordon.edumiracosta.edu |
| Solvent | Water, Water/Ethanol | Dissolve reactants | chemicalbook.com |
| Temperature | 90-100°C | Increase reaction rate | gordon.edu |
| Workup | Acidification (e.g., with HCl) | Protonate the carboxylate to precipitate the product | gordon.educhemicalbook.com |
Approaches for the Introduction and Formation of the 1,3-Dithiolane Ring System
The 1,3-dithiolane ring is a common protecting group for carbonyl compounds, formed by the condensation of an aldehyde or ketone with 1,2-ethanedithiol. wikipedia.orgorganic-chemistry.org This reaction is an equilibrium process that is typically catalyzed by an acid. researchgate.net
The formation of the dithiolane from the corresponding aldehyde (either 4-hydroxybenzaldehyde in Route A or 4-formylphenoxyacetic acid in Route B) involves mixing the aldehyde with 1,2-ethanedithiol in the presence of a catalyst. wikipedia.org A wide variety of Brønsted and Lewis acid catalysts have been employed for this transformation to achieve high yields and chemoselectivity. organic-chemistry.orgresearchgate.net The removal of water, a byproduct of the reaction, can be used to drive the equilibrium toward the product. chemicalbook.com
| Catalyst Type | Examples | Conditions | Reference |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Tungstophosphoric acid, Acidic ionic liquids | Solvent or solvent-free | organic-chemistry.orgchemicalbook.com |
| Lewis Acids | Yttrium triflate, Praseodymium triflate, Iodine, FeCl₃-SiO₂, ZrCl₄-SiO₂ | Varies (often mild, solvent-free options) | organic-chemistry.orgresearchgate.net |
| Solid Acids | Amberlyst-15, Bentonite | Heterogeneous, allows for easy catalyst removal | chemicalbook.com |
Optimization of Reaction Conditions for Yield and Purity in the Synthesis of this compound
Optimizing the synthesis involves fine-tuning the conditions for both the Williamson ether synthesis and the dithiolane formation to maximize yield and purity.
For the Williamson Ether Synthesis step:
Base and Solvent: The choice of base and solvent is crucial. Using a stronger base like KOH can accelerate the reaction, while the solvent system (e.g., water, butanone, or a phase-transfer catalyst system) can affect the solubility and reactivity of the phenoxide. gold-chemistry.orgmiracosta.edu
Temperature Control: While heating is necessary, excessive temperatures can lead to decomposition or side reactions. A temperature range of 90-100°C is often effective. gordon.edu
Purification: A key purification step involves an acid-base extraction. The crude product is dissolved in a base like sodium bicarbonate solution, which deprotonates the carboxylic acid, making it water-soluble. Unreacted neutral or phenolic starting materials can be washed away with an organic solvent. Subsequent acidification of the aqueous layer re-precipitates the pure product. gordon.edu
For the 1,3-Dithiolane Formation step:
Catalyst Selection: The ideal catalyst should be efficient in small quantities, chemoselective (protecting aldehydes in the presence of ketones if necessary), and ideally reusable. organic-chemistry.orgresearchgate.net Solvent-free conditions using catalysts like tungstate (B81510) sulfuric acid or iodine offer environmental and practical advantages, simplifying the workup procedure. organic-chemistry.orgresearchgate.net
Stoichiometry: Using a slight excess of 1,2-ethanedithiol can help drive the reaction to completion, but any unreacted dithiol must be removed during purification due to its potent odor.
Workup: The workup typically involves quenching the catalyst, extracting the product into an organic solvent, and washing to remove impurities before purification by chromatography or recrystallization.
Derivatization Strategies of the Carboxylic Acid Functionality in this compound
The carboxylic acid group in the target molecule is a versatile functional handle for further chemical modifications, allowing for the synthesis of a library of related compounds.
Esterification: The carboxylic acid can be converted into a variety of esters. This can be accomplished through classic Fischer esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst. researchgate.net Alternatively, for more sensitive substrates, direct esterification can be achieved under milder conditions using reagents like titanium tetrachloride or by employing coupling agents. mdpi.com
Amidation: The synthesis of amides from the carboxylic acid typically requires an activation step to enhance the electrophilicity of the carboxyl carbon. This is often done by converting the acid to an acyl chloride using reagents like thionyl chloride, or more commonly, by using peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yloxy)-tris(dimethylamino)phosphonium hexafluorophosphate). nih.gov The activated acid is then treated with a primary or secondary amine to form the corresponding amide.
A particularly useful derivatization is the formation of the corresponding acid hydrazide. Hydrazides are key synthetic intermediates for building more complex heterocyclic structures. hygeiajournal.com
The synthesis of 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetohydrazide (B1621038) can be achieved by reacting the corresponding ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate. The ester itself is readily prepared from the parent carboxylic acid. The resulting hydrazide possesses a nucleophilic terminal amino group that is reactive toward various electrophiles. hygeiajournal.com This reactivity allows it to be used in condensation and cyclization (annulation) reactions to form a wide range of heterocyclic systems, such as pyrazoles, which have applications in medicinal and agricultural chemistry. nih.gov
Transformations of the 1,3-Dithiolane Moiety in this compound
The 1,3-dithiolane group, a thioacetal, is primarily employed as a protecting group for the aldehyde functionality of the precursor, 4-formylphenoxyacetic acid. Its stability and subsequent removal are of key importance in synthetic applications.
The regeneration of the original carbonyl group from the 1,3-dithiolane is a critical deprotection step. While 1,3-dithiolanes are generally resistant to standard acidic and alkaline hydrolysis conditions, their cleavage can be accomplished using specific reagents. chemicalbook.comwikipedia.org
Acid-Catalyzed Hydrolysis: The hydrolysis of dithiolanes typically requires more than just a Brønsted acid; Lewis acids or other promoters are often necessary to facilitate the reaction. The mechanism involves protonation of one of the sulfur atoms, followed by nucleophilic attack by water and subsequent C-S bond cleavage to release the aldehyde. General acid catalysis has been observed in the hydrolysis of related cyclic acetals. nih.gov A variety of reagents have been developed for this purpose, often involving heavy metal salts (like HgCl₂) or other electrophilic species that coordinate to the sulfur atoms, making the central carbon more susceptible to nucleophilic attack. wikipedia.orgorganic-chemistry.org
Base-Catalyzed Transformations: While direct base-catalyzed hydrolysis to regenerate the aldehyde is not a standard procedure, 2-aryl-1,3-dithiolanes can undergo a different transformation in the presence of a strong base. nih.gov Treatment with a potent base like lithium hexamethyldisilazide (LiHMDS) can lead to deprotonation at the C2 position, followed by ring fragmentation to yield a dithiocarboxylate anion and ethylene (B1197577) gas. wikipedia.orgnih.gov This pathway represents a degradation of the dithiolane ring rather than a simple deprotection. wikipedia.org
A summary of common deprotection methods for 1,3-dithiolanes is presented below.
| Reagent/Method | Conditions | Outcome | Reference |
| o-Iodoxybenzoic acid (IBX) | In water with β-cyclodextrin, room temp. | Aldehyde/Ketone | organic-chemistry.org |
| Silicasulfuric acid/NaNO₃ | Mild, chemoselective | Aldehyde/Ketone | organic-chemistry.org |
| H₂O₂ / Iodine catalyst | Aqueous, neutral conditions | Aldehyde/Ketone | organic-chemistry.org |
| Bis(trifluoroacetoxy)iodobenzene | Non-chromatographic purification | Aldehyde/Ketone | organic-chemistry.org |
| LiHMDS | CPME solvent, 100 °C | Dithiocarboxylate (Ring Fragmentation) | nih.gov |
The sulfur atoms of the dithiolane ring are susceptible to oxidation, which can lead to either deprotection or the formation of new functional groups.
Oxidative Deprotection: Many methods for cleaving dithiolanes to regenerate the parent carbonyl compound are oxidative in nature. Reagents such as bis(trifluoroacetoxy)iodobenzene or systems like aqueous hydrogen peroxide activated by an iodine catalyst can achieve this transformation under relatively mild conditions. organic-chemistry.org Photochemical oxidation, for instance using iodine and molecular oxygen under visible light, has also been reported as an effective method for thioacetal cleavage. researchgate.net
Oxidation of Sulfur Atoms: The dithiolane ring itself can be oxidized without cleavage of the C-S bonds. The reaction of 1,3-dithiolane-2-thione with molybdenum trioxide, for example, results in the exchange of the exocyclic sulfur for an oxygen, yielding 1,3-dithiolan-2-one. nih.govresearchgate.net This indicates that the sulfur atoms within the ring can participate in oxidative transformations. It is conceivable that controlled oxidation could lead to the formation of the corresponding monosulfoxide or disulfoxide derivatives of this compound, although specific examples for this exact molecule are not prevalent. More forceful oxidation can lead to ring cleavage. The photochemical reaction of the related 1,3-dithiane (B146892) with iron carbonyls can result in the formal oxidative addition of a C–S bond, breaking the ring structure. nih.gov
Exploration of Substituent Effects on Synthetic Efficiency for Analogs of this compound
The synthesis of analogs of this compound typically involves two key steps: the formation of the phenoxyacetic acid scaffold and the protection of the aldehyde as a dithiolane. The efficiency of both steps can be significantly influenced by the nature and position of substituents on the aromatic ring.
The synthesis of the phenoxyacetic acid portion is generally achieved via a Williamson ether synthesis, where a substituted p-hydroxybenzaldehyde reacts with an α-haloacetate (e.g., ethyl bromoacetate) under basic conditions, followed by hydrolysis of the ester. The dithiolane is formed by the acid-catalyzed reaction of the resulting aldehyde with 1,2-ethanedithiol. wikipedia.org
Effect on Ether Synthesis: The key step is the nucleophilic attack of the phenoxide ion on the α-haloacetate. The rate of this Sₙ2 reaction is highly dependent on the nucleophilicity of the phenoxide.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups at positions ortho or meta to the hydroxyl group increase the electron density on the phenoxide oxygen, enhancing its nucleophilicity and generally leading to higher reaction rates and yields.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) decrease the electron density on the phenoxide oxygen. mdpi.com This reduces its nucleophilicity, slowing down the reaction and potentially requiring harsher conditions or resulting in lower yields. mdpi.com
Effect on Dithiolane Formation: This reaction involves the nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol on the carbonyl carbon of the aldehyde. The efficiency is governed by the electrophilicity of the carbonyl carbon.
Electron-Withdrawing Groups (EWGs): EWGs on the aromatic ring (e.g., -NO₂, -CN, -Cl) withdraw electron density, making the carbonyl carbon more electrophilic and thus more reactive towards the dithiol nucleophile. This generally leads to faster reaction rates and higher yields in dithiolane formation. cuny.edu
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) donate electron density to the aromatic ring, which partially shields the carbonyl carbon, reducing its electrophilicity. This can slow down the rate of dithiolane formation and may lead to less favorable equilibrium, potentially requiring longer reaction times or more efficient water removal to drive the reaction to completion.
The following table illustrates the expected impact of various substituents on the synthetic efficiency for analogs.
| Substituent (R) on Phenol Ring | Electronic Effect | Expected Impact on Ether Synthesis Yield | Expected Impact on Dithiolane Formation Yield |
| -OCH₃ | Strong Electron-Donating | High | Moderate to Low |
| -CH₃ | Weak Electron-Donating | High to Moderate | Moderate |
| -H | Neutral | Moderate | Moderate |
| -Cl | Weak Electron-Withdrawing | Moderate to Low | High to Moderate |
| -NO₂ | Strong Electron-Withdrawing | Low | High |
These trends demonstrate a fundamental trade-off in the synthesis of analogs: substituents that facilitate the Williamson ether synthesis tend to hinder the dithiolane formation, and vice versa. Optimization of reaction conditions for each step is therefore crucial when targeting analogs with diverse electronic properties.
Advanced Spectroscopic and Structural Characterization Methodologies for Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic Acid Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic, dithiolane, methine, and acetic acid moieties. The carboxylic acid proton typically appears as a broad singlet at the downfield end of the spectrum (>10 ppm), the chemical shift of which can be concentration-dependent. The aromatic protons are expected to form an AA'BB' spin system, characteristic of 1,4-disubstituted benzene (B151609) rings, appearing as two distinct doublets.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons (including two quaternary carbons), the methine carbon of the dithiolane-protected aldehyde, the methylene (B1212753) carbons of the dithiolane ring, and the methylene carbon of the acetic acid group.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| 1 | Carboxylic Acid (OH) | ~11-13 | Broad Singlet | 1H | - |
| 2 | Carbonyl (C=O) | - | - | - | ~170-175 |
| 3 | Methylene (-OCH₂) | ~4.7 | Singlet | 2H | ~65-70 |
| 4 | Aromatic C-O | - | - | - | ~155-160 |
| 5, 5' | Aromatic CH | ~6.9 | Doublet | 2H | ~115-120 |
| 6, 6' | Aromatic CH | ~7.4 | Doublet | 2H | ~128-132 |
| 7 | Aromatic C-CH | - | - | - | ~135-140 |
| 8 | Methine (S-CH-S) | ~5.7 | Singlet | 1H | ~55-60 |
| 9, 9' | Dithiolane (-SCH₂) | ~3.3-3.5 | Multiplet | 4H | ~40-45 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu A key correlation would be observed between the two sets of aromatic protons (H-5/5' and H-6/6'). Additionally, the protons of the dithiolane methylene groups (H-9/9') would show correlations to each other, confirming the ethylene (B1197577) bridge of the dithiolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). epfl.chgithub.io It would definitively link the proton signals to their corresponding carbon signals listed in Table 1. For example, the singlet at ~4.7 ppm would correlate to the carbon at ~65-70 ppm, confirming the -OCH₂- group.
The methine proton (H-8) of the dithiolane group to the aromatic carbons C-7 and C-6/6', connecting the dithiolane moiety to the phenyl ring.
The methylene protons of the acetic acid group (H-3) to the aromatic carbon C-4, confirming the ether linkage.
The methylene protons (H-3) to the carbonyl carbon (C-2), confirming the acetic acid side chain structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band for the carbonyl (C=O) stretch would be expected around 1700-1730 cm⁻¹. Other significant peaks would include C-O stretching for the ether and carboxylic acid (~1200-1300 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-S stretching (~600-700 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. bohrium.comresearchgate.net The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, would be strong and sharp. The C-S stretching vibrations of the dithiolane ring are also typically more prominent in the Raman spectrum compared to the IR spectrum. The C=O stretch would be present but generally weaker than in the IR spectrum.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) | Weak |
| Aromatic C-H | Stretch | 3000-3100 | Strong |
| Aliphatic C-H | Stretch | 2850-3000 | Strong |
| Carbonyl C=O | Stretch | 1700-1730 (strong) | Moderate |
| Aromatic C=C | Stretch | 1500-1600 | Strong |
| Ether C-O | Stretch | 1200-1300 | Moderate |
| Dithiolane C-S | Stretch | 600-700 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental composition of the parent ion. cam.ac.uknih.gov For C₁₁H₁₂O₃S₂, the theoretical monoisotopic mass is 256.0228 Da. uni.lu An experimental HRMS measurement confirming this value provides strong evidence for the proposed molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pathways of the molecule. nih.gov This analysis helps to confirm the connectivity of the different structural subunits. Expected fragmentation patterns for this compound would include:
Loss of the carboxymethyl group: Cleavage of the ether bond to lose •CH₂COOH.
Decarboxylation: Loss of CO₂ from the parent ion or a fragment.
Fragmentation of the dithiolane ring: Characteristic loss of ethylene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the dithiolane methine carbon.
Interactive Table 3: Predicted HRMS Fragments for this compound
| Proposed Fragment | Molecular Formula of Fragment | Predicted Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₃O₃S₂⁺ | 257.0301 |
| [M-COOH]⁺ | C₁₀H₁₁OS₂⁺ | 211.0246 |
| [M-CH₂COOH]⁺ | C₉H₉OS₂⁺ | 197.0090 |
| [Dithiolanyl-phenyl]⁺ | C₉H₉S₂⁺ | 181.0191 |
X-ray Crystallography for Definitive Solid-State Molecular Architecture of this compound (If crystals can be obtained)
Should single crystals of sufficient quality be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. nih.govresearchgate.net This technique would yield precise data on bond lengths, bond angles, and torsional angles. A key structural feature that would be elucidated is the intermolecular hydrogen-bonding network. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and X-ray crystallography would confirm the presence and geometry of such interactions for this compound. researchgate.net
Chromatographic and Other Analytical Techniques for Purity Assessment and Isolation in Research Contexts
In a research context, ensuring the purity of a synthesized compound is critical. Chromatographic techniques are the primary methods for both the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of moderately polar organic compounds. A C18 stationary phase with a mobile phase gradient, typically consisting of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., formic acid or trifluoroacetic acid), would be employed. Purity is determined by integrating the peak area of the compound relative to any impurities, often using a UV detector set to a wavelength where the phenyl ring absorbs (e.g., ~254 nm).
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of reactions and to determine appropriate solvent systems for column chromatography. researchgate.net For this compound, a silica (B1680970) gel plate would be used with a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The spot corresponding to the product would be visualized under UV light.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis by GC-MS is challenging. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester) would allow for analysis by this highly sensitive technique, which is useful for identifying volatile impurities. nih.gov
Computational and Theoretical Chemistry Investigations of 2 4 1,3 Dithiolan 2 Yl Phenoxy Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energies, Fukui functions)
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. The Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.netmaterialsciencejournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. materialsciencejournal.org
For 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic acid, these calculations reveal the distribution of electron density and identify the most probable sites for electronic transitions. From the energies of these frontier orbitals, key reactivity descriptors such as ionization potential, electron affinity, chemical potential (μ), hardness (η), and electrophilicity index (ω) can be determined. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.78 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.30 | Energy of the lowest-energy electron-accepting orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.48 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential | I | 6.78 | The energy required to remove an electron from the molecule. (Calculated as -EHOMO) |
| Electron Affinity | A | 2.30 | The energy released when an electron is added to the molecule. (Calculated as -ELUMO) |
| Chemical Hardness | η | 2.24 | Measures the resistance to change in electron distribution. (Calculated as (I-A)/2) |
| Electronegativity | χ | 4.54 | The power of an atom in a molecule to attract electrons to itself. (Calculated as (I+A)/2) |
Fukui functions are another crucial tool derived from Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org These functions analyze the change in electron density at a specific point when the total number of electrons in the system changes, thereby pinpointing the atoms most likely to participate in chemical reactions.
Conformational Analysis and Energy Landscapes of this compound via Molecular Mechanics and Dynamics
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. Studies on related phenoxyacetic acid derivatives have shown that the orientation of the side chain relative to the aromatic ring can adopt various conformations, such as synclinal or antiperiplanar, which can significantly affect molecular interactions. researchgate.net
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to explore the conformational space and map out the potential energy landscape. MM methods use classical physics to rapidly calculate the energies of different conformers, while MD simulations model the atomic movements over time, providing insight into the dynamic behavior of the molecule and the stability of its conformations. This analysis helps identify the lowest-energy (most stable) conformers that are likely to be most populated under physiological conditions.
Table 2: Illustrative Conformational Analysis Results
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) | Description |
|---|---|---|---|---|
| A | 178.5° | 0.00 | 65% | The most stable, antiperiplanar conformation with the acetic acid side chain extended away from the ring. |
| B | 75.2° | 1.25 | 25% | A higher-energy, synclinal (gauche) conformation. |
Prediction of Chemical Reactivity and Reaction Mechanisms through DFT Calculations
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules and predicting their chemical reactivity. nih.gov By calculating the electron density of a system, DFT can be used to determine global and local reactivity descriptors. nih.gov Global descriptors like chemical hardness and electrophilicity provide a general measure of a molecule's reactivity, while local descriptors, such as Fukui functions, identify specific atomic sites prone to attack. nih.govnih.gov
Furthermore, DFT calculations are invaluable for elucidating reaction mechanisms. Researchers can map the entire reaction pathway, including the structures of reactants, transition states, and products. The calculation of activation energies (the energy barrier of the transition state) allows for the prediction of reaction kinetics and helps determine the most favorable mechanistic pathway for a given chemical transformation. mdpi.com For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.
Table 3: Hypothetical DFT-Derived Reactivity Descriptors
| Descriptor | Definition | Significance for Reactivity |
|---|---|---|
| Chemical Potential (μ) | The negative of electronegativity; represents the "escaping tendency" of electrons. | Determines the direction of electron flow in a reaction. nih.gov |
| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Hard molecules are less reactive; soft molecules are more reactive. |
| Global Electrophilicity (ω) | The ability of a species to accept electrons. | A high value indicates a good electrophile. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Designing Related Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized analogs, thereby guiding the design of molecules with enhanced potency or desired properties. biointerfaceresearch.com
For this compound, a QSAR study would involve synthesizing or computationally generating a library of related analogs with varied substituents on the phenoxy ring or modifications to the acetic acid or dithiolane moieties. For each analog, a set of molecular descriptors (physicochemical, electronic, topological) would be calculated. These descriptors are then used to build a regression model against experimentally determined biological activity (e.g., IC₅₀ values). A robust QSAR model can highlight which molecular features are crucial for activity. For instance, studies on phenoxyacetic acid derivatives have shown that lipophilicity can significantly impact their binding to proteins like albumin. nih.govmdpi.com
Table 4: Example Data for a QSAR Model of Hypothetical Analogs
| Analog | LogP (Lipophilicity) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Predicted Activity (pIC₅₀) |
|---|---|---|---|---|
| Parent Compound | 2.50 | 3.15 | 256.34 | 5.8 |
| Analog 1 (Cl at C2) | 3.21 | 3.80 | 290.78 | 6.4 |
| Analog 2 (CH₃ at C3) | 2.95 | 3.05 | 270.37 | 6.1 |
Molecular Docking and Dynamics Simulations for Investigating Potential Molecular Interactions (e.g., protein binding, receptor recognition)
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is crucial for understanding how a molecule like this compound might interact with a biological target to exert a therapeutic effect. The process involves placing the ligand into the active site of the protein and using a scoring function to estimate the binding free energy (ΔG). mdpi.com
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Such studies are critical in structure-based drug design for optimizing lead compounds to improve their binding affinity and selectivity for a specific target. nih.gov For example, docking studies could explore the binding of this compound to targets like fatty acid-binding proteins or various enzymes. nih.gov
Table 5: Illustrative Molecular Docking Results against a Hypothetical Protein Target
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (ΔG) | -8.2 kcal/mol | The estimated free energy of binding. A more negative value indicates stronger binding. |
| Interacting Residues | Tyr125, Arg210, Leu345 | Key amino acids in the protein's active site that form interactions with the ligand. |
| Hydrogen Bonds | 2 | Formed between the carboxylic acid group and Arg210. |
| Hydrophobic Interactions | 5 | Involving the phenoxy and dithiolane rings with residues like Leu345. |
Analysis of Aromaticity and Electron Distribution within the Phenoxy Ring System
The phenoxy ring is a core component of this compound, and its aromaticity is key to its structure and stability. Aromaticity is a complex concept related to cyclic delocalization of π-electrons that confers unusual stability. beilstein-journals.org Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; large negative values are indicative of strong aromatic character. beilstein-journals.org
Analysis of the electron distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, provides further insight. researchgate.net MEP maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the phenoxy ring system, this analysis can show how substituents (the dithiolane and acetic acid groups) influence the electron density and, consequently, the ring's reactivity and ability to engage in intermolecular interactions like π-π stacking or hydrogen bonding.
Table 6: Summary of Electronic Properties Analysis for the Phenoxy Ring
| Property | Method | Finding | Implication |
|---|---|---|---|
| Aromaticity | NICS(1) Calculation | -9.5 ppm | Indicates significant aromatic character, contributing to molecular stability. |
| Electron Distribution | MEP Analysis | Negative potential above/below the ring plane; positive potential around the carboxylic acid proton. | The π-system is an electron-rich region, while the acid group is a site for electrophilic interaction and hydrogen bonding. |
Biological and Biochemical Research Investigations of 2 4 1,3 Dithiolan 2 Yl Phenoxy Acetic Acid and Its Analogs
In Vitro Screening Methodologies for Identifying Diverse Biological Activities
In vitro screening serves as the foundation for discovering and characterizing the biological effects of novel chemical entities. For analogs of 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic acid, a variety of assays are employed to elucidate their interactions with biological targets and their influence on cellular processes.
A primary area of investigation for phenoxyacetic acid analogs has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. jpp.krakow.pl The COX enzyme has two main isoforms, COX-1, which is involved in physiological functions, and COX-2, which is upregulated during inflammation. jpp.krakow.plnih.govnih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. jpp.krakow.plmdpi.com
Research has shown that various derivatives of phenoxyacetic acid exhibit significant selective inhibitory activity against the COX-2 isozyme. mdpi.com For instance, studies on a series of novel phenoxyacetic acid derivatives revealed compounds with potent COX-2 inhibition, with IC₅₀ values in the low micromolar to nanomolar range, comparable to or exceeding the activity of established inhibitors like celecoxib. mdpi.com The screening for COX-1 and COX-2 inhibitory activities is often performed using fluorometric inhibitor screening kits. nih.gov Certain N-hydroxyurea derivatives and analogs of known NSAIDs like diclofenac (B195802) have demonstrated dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. nih.gov
| Compound Series | Example Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Novel Phenoxy Acetic Acid Derivatives | Compound 5d | 0.06 - 0.09 | 111.53 - 133.34 | mdpi.com |
| Novel Phenoxy Acetic Acid Derivatives | Compound 7b | 0.06 - 0.09 | Not Specified | mdpi.com |
| Novel Phenoxy Acetic Acid Derivatives | Compound 10c | 0.06 - 0.09 | Not Specified | mdpi.com |
| Reference Compound | Celecoxib | 0.05 ± 0.02 | 298.6 | mdpi.com |
| Reference Compound | Mefenamic Acid | 1.98 ± 0.02 | Not Specified | mdpi.com |
Receptor binding assays are crucial for identifying compounds that interact with specific receptors. High-throughput screening has identified the phenoxyacetic acid scaffold as a novel chemotype for Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonists. nih.gov The CRTh2 receptor is a G-protein coupled receptor involved in allergic inflammation, making its antagonists promising candidates for treating conditions like asthma. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby quantifying its binding affinity. Optimization of the initial phenoxyacetic acid hits from these screenings led to the development of compounds with functional potency in cellular assays, such as the inhibition of eosinophil shape change. nih.gov
Beyond direct enzyme or receptor interactions, researchers investigate how these compounds modulate cellular pathways. Analogs of the core structure can influence signal transduction and gene expression related to inflammation. For example, compounds that inhibit COX-2 effectively reduce the production of prostaglandins, which are key mediators of inflammation and pain. jpp.krakow.plmdpi.com Furthermore, research on related heterocyclic acetic acid derivatives has demonstrated modulation of innate immune pathways. GIT27 (4,5-dihydro-3-phenyl-5-isoxasole acetic acid), a Toll-like receptor (TLR) antagonist, has been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov This suggests that compounds with a heterocyclic component and an acetic acid moiety can exert anti-inflammatory effects by intervening in crucial proinflammatory signaling pathways. nih.gov
Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Determinants of Bioactivity
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and specific drug candidates. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify key molecular features.
The phenoxy ring is a common target for modification in SAR studies of phenoxyacetic acid derivatives. The position and nature of substituents on this aromatic ring significantly influence the compound's biological activity. mdpi.com
For instance, in the context of herbicidal activity, chlorine substitution on the phenoxyacetic acid ring affects the molecule's electronic properties and reactivity. mdpi.com Substitution at the 2-position (ortho) has a greater destabilizing effect on the π-electron system than substitution at the 4-position (para). mdpi.com In studies of 2,4-dichlorophenoxyacetic acid (2,4-D) analogs as synthetic auxins, a halogen at the 4-position of the aromatic ring was found to be important for auxinic activity, whereas a halogen at the 3-position resulted in reduced activity. nih.gov
In the development of antiplasmodial agents, replacement of a 4-fluorophenoxy substituent with a simple phenoxy group or an acetamidophenoxy group led to a distinct decrease in activity. mdpi.com This highlights the sensitive dependence of biological response on the specific electronic and steric properties of the substituents on the phenoxy ring.
| Biological Activity | Substitution Position | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|---|
| Auxinic Activity | 4-position (para) | Halogen | Important for activity | nih.gov |
| Auxinic Activity | 3-position (meta) | Halogen | Reduced activity | nih.gov |
| Herbicidal Activity | 2-position (ortho) | Chlorine | Greater destabilization of π-electron system vs. 4-position | mdpi.com |
| Antiplasmodial Activity | 4-position (para) | Fluorine | Higher activity compared to unsubstituted phenoxy | mdpi.com |
The 1,3-dithiolane (B1216140) ring is recognized as a "privileged scaffold" in medicinal chemistry and has been incorporated into numerous biologically active compounds. nih.govunimore.itresearchgate.net This moiety can be crucial for a molecule's pharmacodynamic and pharmacokinetic properties. nih.gov In rational drug design, the 1,3-dithiolane group has been used as a bioisosteric replacement for other functional groups, successfully yielding compounds with enhanced potency and altered selectivity. For example, replacing a 1,4-dioxaspiro[4.5]decane moiety with a cyclohexylspiro 1,3-dithiolane analog resulted in sigma receptor modulators with nanomolar activity. nih.gov
Influence of Carboxylic Acid Derivatization on Bioactivity Profiles
The bioactivity of phenoxyacetic acid derivatives is significantly influenced by the modification of the carboxylic acid group. Derivatization, such as conversion into esters or amides, can profoundly alter the physicochemical properties of the parent molecule, including its lipophilicity, solubility, and ability to cross biological membranes. These changes, in turn, affect the compound's absorption, distribution, metabolism, and ultimately, its biological efficacy. nih.govresearchgate.net
The process of converting carboxylic acids into esters, known as esterification, can increase the lipophilicity of a compound. This enhanced lipophilicity may facilitate easier passage through the lipid-rich cell membranes of plants or microorganisms. nih.gov For instance, the esterification of hydroxyphenylacetic acids has been shown to produce lipophilic esters with modified biological activities, such as enhanced antioxidant and antimicrobial properties. nih.gov Similarly, converting the carboxylic acid to an amide via amidation is another common strategy to modify bioactivity. nih.gov
These modifications are crucial in designing active compounds. The specific choice of ester or amide group can be tailored to optimize the molecule's interaction with its biological target and to control its release mechanism, as esters can be hydrolyzed back to the active carboxylic acid form by enzymes within the target organism.
Table 1: Impact of Carboxylic Acid Derivatization on Physicochemical Properties and Bioactivity
Derivatization Type Structural Change Effect on Lipophilicity Potential Impact on Bioactivity Esterification -COOH → -COOR (e.g., methyl, ethyl ester) Increase Enhanced membrane permeability; can act as a pro-drug, releasing the active acid upon hydrolysis. researchgate.net Amidation -COOH → -CONH₂ or -CONHR Variable Altered hydrogen bonding capacity; may change target binding affinity and metabolic stability. Salt Formation -COOH → -COO⁻ Na⁺ Decrease (Increased Water Solubility) Increased bioavailability in aqueous environments, which can sometimes lead to higher activity or toxicity. nih.gov
Mechanistic Insights into Biological Interactions of this compound Derivatives
Investigations into Molecular Mechanisms of Action in Biological Systems
The biological activity of this compound derivatives, particularly in plants, is best understood by examining the mechanism of action of its structural analogs, the auxinic herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds act as mimics of the natural plant hormone indole-3-acetic acid (IAA). nih.gov
The molecular mechanism involves the hijacking of the plant's natural auxin signaling pathway. researchgate.net At low concentrations, synthetic auxins can stimulate growth, but at the higher concentrations used for herbicidal purposes, they cause uncontrolled and disorganized growth in susceptible dicot plants, leading to physiological stress and death. nih.govontario.ca The core of this pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. In the presence of auxin or an auxin analog, these receptors bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. This binding event targets the Aux/IAA proteins for degradation, which in turn releases Auxin Response Factors (ARFs). The now-active ARFs can regulate the transcription of numerous genes, leading to the characteristic physiological responses. researchgate.net
Derivatives of this compound are hypothesized to operate via a similar mechanism, where the phenoxyacetic acid moiety serves as the active component that interacts with the auxin perception and signaling machinery.
Characterization of Binding Modes and Interaction Hotspots
The interaction between auxin analogs and their receptors is a key determinant of their biological activity. While specific crystallographic data for this compound is not available, the binding of other auxins to the TIR1 receptor pocket provides a robust model. Molecular docking and quantitative structure-activity relationship (QSAR) studies are computational techniques used to predict and analyze these interactions. nih.gov
Applications in Agricultural Chemical Research as Auxin Analogs or Pesticide Leads
Studies on Plant Growth Regulation and Rhizogenesis Mechanisms
Compounds that mimic natural auxins have long been used in agriculture and horticulture as plant growth regulators (PGRs). ontario.ca Synthetic auxins, including various phenoxyacetic acid derivatives, are utilized to control numerous aspects of plant development. byjus.comeagri.org Their applications include promoting cell elongation, inducing callus formation in tissue culture, preventing premature fruit drop, and, critically, stimulating the formation of adventitious roots, a process known as rhizogenesis. eagri.orgphytotechlab.com
The ability to induce rooting is particularly valuable for the vegetative propagation of plants from cuttings. byjus.com The mechanism involves the synthetic auxin being transported to the base of the cutting, where it accumulates and stimulates cell division and differentiation, leading to the development of a new root system. Studies on compounds like 3,4-Dichlorophenylacetic acid have demonstrated their capacity to promote the generation of adventitious roots, acting through the established auxin signaling pathway. nih.govresearchgate.net It is therefore plausible that this compound and its analogs could exhibit similar rhizogenic properties, making them candidates for development as novel rooting agents. Research on quinoline-based acetic acid derivatives has also shown a strong stimulatory effect on rhizogenesis in plant explants. medicine.dp.uaresearchgate.net
Table 2: Common Applications of Auxin Analogs in Plant Growth Regulation
Application Physiological Effect Example Analog Plant Propagation Initiation of adventitious roots in stem cuttings (Rhizogenesis). nih.gov Indole-3-Butyric Acid (IBA) Weed Control Induces uncontrolled growth in broadleaf weeds. researchgate.net 2,4-Dichlorophenoxyacetic acid (2,4-D) Fruit Development Prevents premature dropping of fruits and leaves. nih.gov α-Naphthaleneacetic Acid (NAA) Tissue Culture Stimulates cell division and callus formation. [2, 4] 2,4-Dichlorophenoxyacetic acid (2,4-D)
Investigation of Herbicidal or Antimicrobial Activity Mechanisms
The dual nature of auxin analogs allows them to function as herbicides at higher concentrations. nih.gov Aryloxyphenoxypropionates, which share the phenoxy structural element, are a major class of herbicides. researchgate.net The herbicidal mechanism of action for auxin mimics like 2,4-D involves overwhelming the plant's hormonal regulatory systems, leading to epinasty, tissue swelling, and ultimately, plant death. nih.gov This effect is typically selective for broadleaf (dicot) plants, while monocots like grasses show higher tolerance. nih.gov Therefore, derivatives of this compound are logical candidates for investigation as potential selective herbicides.
Beyond herbicidal action, the structural motifs present in these compounds suggest potential antimicrobial activity. The 1,3-dithiolane ring is a sulfur-containing heterocycle, and various sulfur- and nitrogen-containing heterocyclic compounds are known to possess antimicrobial properties. researchgate.netchemrxiv.org For example, derivatives of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole, which are also five-membered heterocycles, have demonstrated significant in vitro activity against various bacterial and fungal strains. researchgate.netnih.gov The mechanism for such compounds can vary, from inhibiting essential enzymes to disrupting cell membrane integrity. nih.gov Research into the antimicrobial potential of this compound derivatives could open new avenues for their application in crop protection against pathogenic microbes. nih.govmdpi.com
Role as Biochemical Probes or Precursors for Research Tools
The chemical compound this compound serves as a valuable precursor in the synthesis of specialized biochemical probes and research tools. Its utility in this capacity stems from the presence of two key functional groups: the carboxylic acid and the 1,3-dithiolane moiety. The dithiolane group is a stable protecting group for an aldehyde, which can be readily unmasked under specific conditions to reveal a reactive formyl group. This latent reactivity, combined with the handle provided by the carboxylic acid, allows for the strategic construction of bifunctional molecules designed for various research applications.
The core concept behind the use of this compound as a precursor is the sequential or orthogonal derivatization of its functional groups. The carboxylic acid can be activated to form amide or ester linkages with other molecules, while the protected aldehyde can be deprotected to participate in reactions such as reductive amination or hydrazone formation. This allows for the attachment of reporter molecules, affinity tags, or solid supports, thereby generating sophisticated tools for biochemical investigations.
The deprotection of the 1,3-dithiolane to the corresponding aldehyde, 2-(4-formylphenoxy)acetic acid, is a critical step in the synthesis of these research tools. This transformation can be achieved using various reagents, including mercuric chloride, N-chlorosuccinimide, or oxidative methods. Once the aldehyde is revealed, it becomes a versatile reactive handle for bioconjugation.
Table 1: Functional Moieties of this compound and Their Roles in Probe Synthesis
| Functional Moiety | Chemical Structure | Role in Probe Synthesis | Potential Reactions |
| Carboxylic Acid | -COOH | Attachment point for linkers, reporter groups, or solid supports. | Amide bond formation, Esterification |
| 1,3-Dithiolane | -C(SCH2)2- | Protected aldehyde. | Deprotection to reveal the formyl group. |
| Formyl Group (deprotected) | -CHO | Reactive handle for bioconjugation. | Reductive amination, Hydrazone formation, Oxime ligation |
Applications in the Development of Research Tools:
The deprotected form of the title compound, 2-(4-formylphenoxy)acetic acid, has been utilized in the synthesis of a variety of molecules with potential applications as research tools. For instance, it has served as a building block for the creation of novel ligands and derivatives. In one application, 2-formylphenoxyacetic acid was used to synthesize azomethine derivatives sigmaaldrich.com. It has also been employed in the preparation of more complex ligands, demonstrating its utility as a versatile synthetic intermediate sigmaaldrich.com.
Furthermore, the general class of phenoxyacetic acid derivatives has been explored for the development of selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2) mdpi.com. The synthesis of these inhibitors often involves the modification of a central phenoxyacetic acid scaffold, a role for which this compound and its deprotected aldehyde analog are well-suited as starting materials.
While direct examples of this compound being used to synthesize photoaffinity probes are not prevalent in the literature, the strategy is chemically sound. Photoaffinity probes are valuable tools for identifying the binding partners of small molecules within a complex biological system albany.edunih.govrsc.orgnih.gov. The synthesis of such probes often involves a photoreactive group, a reactive handle for attachment, and a reporter tag. The formyl group of deprotected this compound could be used to link the phenoxyacetic acid moiety to a molecule containing a photoreactive group, such as a diazirine or benzophenone, and a reporter group like a fluorophore or a biotin (B1667282) tag.
Similarly, the carboxylic acid or the aldehyde functionality could be used to immobilize the molecule onto a solid support, creating an affinity chromatography matrix. This would allow for the purification of proteins or other biomolecules that bind to the phenoxyacetic acid ligand.
Table 2: Potential Research Tools Derived from this compound
| Research Tool | Synthetic Strategy | Potential Application |
| Fluorescent Probe | The carboxylic acid is coupled to a fluorescent dye, and the deprotected aldehyde is used to attach a targeting moiety. | Imaging the localization of a target protein or biomolecule within a cell. |
| Photoaffinity Probe | The deprotected aldehyde is used to link to a molecule containing a photoreactive group and a reporter tag. | Identifying the direct binding partners of the phenoxyacetic acid scaffold. |
| Affinity Chromatography Matrix | The carboxylic acid is used to immobilize the molecule onto a solid support (e.g., agarose (B213101) beads). | Purifying proteins that bind to the phenoxyacetic acid ligand from a complex mixture. |
| Drug-Linker Conjugate | The deprotected aldehyde or the carboxylic acid is used to attach the molecule to a drug, forming a conjugate for targeted delivery. | Investigating targeted drug delivery systems. |
Future Perspectives and Emerging Research Trajectories for 2 4 1,3 Dithiolan 2 Yl Phenoxy Acetic Acid
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic acid is foundational to its further study and application. Future research is expected to focus on optimizing synthetic routes to improve yield, reduce environmental impact, and enhance scalability. A plausible synthetic pathway proceeds in two main steps: the formation of the dithiolane ring followed by the etherification to append the acetic acid group.
First, the key intermediate, 4-(1,3-dithiolan-2-yl)phenol (B1585410), is synthesized from a precursor, 4-hydroxybenzaldehyde (B117250). This reaction involves the thioacetalization of the aldehyde group using 1,2-ethanedithiol (B43112). Subsequently, the phenolic hydroxyl group of this intermediate is alkylated using an haloacetic acid (like chloroacetic acid) under basic conditions to yield the final product.
Future research will likely target the development of greener and more efficient catalytic systems for the thioacetalization step. organic-chemistry.org While traditional methods may use strong acids, emerging strategies focus on recyclable and milder catalysts to minimize waste and energy consumption.
Table 1: Potential Catalysts for Sustainable Thioacetalization
| Catalyst Type | Examples | Potential Advantages |
|---|---|---|
| Solid Acid Catalysts | Zeolites, Montmorillonite Clay, Silica-supported Acids (e.g., HClO₄-SiO₂) | Easy separation, reusability, reduced corrosion, potential for flow chemistry. organic-chemistry.org |
| Lewis Acids | Yttrium Triflate (Y(OTf)₃), Hafnium Triflate (Hf(OTf)₄) | High efficiency, mild reaction conditions, compatibility with sensitive functional groups. organic-chemistry.org |
| Ionic Liquids | Brønsted acidic ionic liquids | "Green" solvent potential, recyclability, unique reactivity. organic-chemistry.org |
| Solvent-Free Systems | Iodine, Tungstophosphoric acid | Reduced solvent waste, simplified workup, high atom economy. organic-chemistry.org |
For the subsequent etherification step, research could explore phase-transfer catalysis or microwave-assisted synthesis to accelerate the reaction, improve yields, and reduce the use of harsh solvents.
Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches
A deep understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The dithiolane ring, a thioacetal, is known to be stable under neutral and basic conditions but can be cleaved under specific oxidative or acidic conditions to regenerate the parent carbonyl group.
Future mechanistic studies could employ a combination of experimental techniques and computational modeling to elucidate these transformations. For instance, kinetic studies using spectroscopic methods (NMR, UV-Vis) could monitor the rate of dithiolane ring-opening under various conditions. Isotopic labeling studies, replacing specific hydrogen or sulfur atoms with their heavier isotopes, could pinpoint bond-breaking and bond-forming steps.
Computational approaches, such as Density Functional Theory (DFT), will be invaluable for:
Modeling Reaction Pathways: Simulating the energy profiles of potential reaction intermediates and transition states.
Predicting Reactivity: Calculating electron density distributions and molecular orbital energies to understand the molecule's nucleophilic and electrophilic sites. cymitquimica.com
Analyzing Spectroscopic Data: Predicting NMR and IR spectra to aid in the characterization of transient species.
These integrated studies will provide a comprehensive picture of the molecule's behavior, facilitating its use as a protecting group in complex organic syntheses or as a chemically responsive unit in smart materials.
Design of Novel Functional Analogs with Enhanced Specificity for Research Applications
The core structure of this compound serves as a versatile scaffold for the design of functional analogs. By systematically modifying different parts of the molecule, researchers can tune its properties for specific applications, particularly in chemical biology and pharmacology. The phenoxyacetic acid framework is a known pharmacophore in various biologically active compounds, and the dithiolane moiety offers unique chemical handles and potential for biological interactions. nih.govmdpi.com
Future research will focus on creating libraries of analogs by modifying three key regions:
The Aromatic Ring: Introducing substituents (e.g., halogens, alkyl, nitro, or hydroxyl groups) onto the phenyl ring can modulate the molecule's electronics, lipophilicity, and binding interactions with biological targets.
The Acetic Acid Moiety: Converting the carboxylic acid to esters, amides, or other derivatives can alter solubility, cell permeability, and metabolic stability.
The Dithiolane Ring: While less common, modifications to the dithiolane ring itself could be explored, although this may alter its fundamental properties as a carbonyl protecting group.
Table 2: Design Strategies for Functional Analogs
| Modification Site | Potential Modification | Targeted Application/Property |
|---|---|---|
| Aromatic Ring | Introduction of electron-withdrawing or -donating groups | Modulation of pKa, receptor binding affinity, herbicidal or antimicrobial activity. mdpi.com |
| Acetic Acid Group | Esterification or amidation with fluorescent probes or biotin (B1667282) | Development of chemical probes for target identification and imaging. |
| Acetic Acid Group | Formation of amide bonds with amino acids or peptides | Creation of targeted delivery systems or enzyme inhibitors. nih.gov |
| Dithiolane Ring | Oxidation of sulfur atoms to sulfoxides or sulfones | Altering polarity and hydrogen bonding capacity. smolecule.com |
These analogs could be screened for various biological activities, such as enzyme inhibition or receptor modulation, drawing inspiration from studies on other dithiolane-containing molecules that have shown promise as tyrosinase or thioredoxin reductase inhibitors. nih.govnih.gov
Exploration of Supramolecular Chemistry and Materials Science Applications
The structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. The sulfur atoms in the dithiolane ring can act as soft Lewis bases, enabling coordination with soft transition metal ions like silver (Ag⁺), gold (Au³⁺), or palladium (Pd²⁺). chemrxiv.org
This coordinating ability opens pathways to the self-assembly of:
Coordination Polymers: One-, two-, or three-dimensional networks where the molecule acts as a linker between metal centers. These materials could have interesting catalytic, porous, or photophysical properties.
Metallo-supramolecular Cages: Discrete, well-defined structures formed by the coordination of multiple ligands to metal ions.
Furthermore, the carboxylic acid group provides a site for hydrogen bonding, allowing for the formation of self-assembled structures like dimers or extended chains. The interplay between metal coordination and hydrogen bonding could lead to the design of complex and functional supramolecular architectures. The molecule's potential to be incorporated into polymers, either as a monomer or as a functional pendant group, could lead to novel materials with tailored properties, such as stimuli-responsive polymers where the dithiolane group can be cleaved to alter the material's characteristics.
Contributions to Fundamental Understanding in Organic and Biological Chemistry
Beyond specific applications, the study of this compound and its derivatives can contribute to a more fundamental understanding of chemical principles.
In organic chemistry , this molecule is an excellent model system for studying:
Protecting Group Chemistry: Investigating the kinetics and mechanisms of dithiolane formation and cleavage provides deeper insight into one of the most important strategies for protecting carbonyl groups in multi-step synthesis.
Through-Space Interactions: Analyzing the conformational preferences of the molecule can reveal subtle electronic interactions between the sulfur-rich dithiolane ring and the electron-rich phenoxy group.
In biological chemistry , the compound can serve as a foundational structure to explore structure-activity relationships (SAR). By creating analogs and testing their biological effects, researchers can systematically probe how different functional groups contribute to interactions with biological macromolecules. nih.gov For example, understanding how the dithiolane moiety is recognized or metabolized by cells could provide valuable information for the design of future sulfur-containing drugs or probes. Its structural similarity to phenoxy herbicides also makes it a candidate for studying mechanisms of phytotoxicity and environmental fate. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 2-[4-(1,3-dithiolan-2-yl)phenoxy]acetic acid?
- Methodological Answer : The synthesis involves nucleophilic substitution between 4-(1,3-dithiolan-2-yl)phenol and chloroacetic acid under basic conditions (e.g., NaOH or KOH). Key parameters include:
- Reaction pH : Maintain alkaline conditions to deprotonate the phenol group, facilitating phenoxide ion formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Purification : Recrystallization or column chromatography is recommended to isolate the product (purity >95%) .
- Data Table :
| Parameter | Optimal Condition |
|---|---|
| Reactant Ratio | 1:1 (phenol:chloroacetic acid) |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic proton signals (δ 6.8–7.2 ppm) and acetic acid protons (δ 3.8–4.2 ppm for CH₂, δ 12–13 ppm for COOH).
- ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm), dithiolane carbons (δ 35–45 ppm).
- IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and S–S stretch (~500 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 256.34 (C₁₁H₁₂O₃S₂) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear gloves, lab coat, and eye protection.
- First Aid : In case of skin contact, wash with water and consult a physician. Provide the SDS to medical personnel .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectral data (e.g., NMR or IR) during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra.
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to clarify ambiguous peaks .
Q. How does the dithiolane ring influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Coordination Chemistry : The sulfur atoms in the dithiolane ring act as ligands for metal ions (e.g., Fe²⁺, Zn²⁺), enabling redox activity or enzyme inhibition.
- Hydrogen Bonding : The ring’s electron-rich sulfur atoms participate in non-covalent interactions with proteins, affecting binding affinity.
- Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with biological targets .
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate-limiting steps.
- Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide reactivity .
Q. What methodologies are suitable for studying its interaction with cellular pathways?
- Methodological Answer :
- Transcriptomics : RNA sequencing to identify differentially expressed genes after exposure.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track protein expression changes.
- Pathway Inhibitors : Co-treat with kinase inhibitors (e.g., staurosporine) to pinpoint affected signaling cascades .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological efficacy across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability, assay conditions).
- Dose-Response Curves : Validate activity across a concentration gradient (e.g., 1 nM–100 µM) to confirm potency thresholds.
- Structural Analog Comparison : Test derivatives (e.g., replacing dithiolane with oxolane) to isolate functional groups responsible for activity .
Key Research Gaps
- Target Identification : Use CRISPR-Cas9 screening to identify genetic dependencies linked to the compound’s bioactivity.
- In Vivo Pharmacokinetics : Conduct radiolabeled studies (e.g., ³⁵S-labeled dithiolane) to track absorption and metabolism in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
